molecular formula C11H14FNO2 B1430291 Methyl 3-amino-3-(3-fluorophenyl)butanoate CAS No. 1521086-20-3

Methyl 3-amino-3-(3-fluorophenyl)butanoate

Cat. No.: B1430291
CAS No.: 1521086-20-3
M. Wt: 211.23 g/mol
InChI Key: XXDJDTWVPFZLKM-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-fluorophenyl)butanoate is a chemical compound with the molecular formula C11H14FNO2 and a molecular weight of 211.24 g/mol . This compound is known for its unique structure, which includes an amino group, a fluorophenyl group, and a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(3-fluorophenyl)butanoate typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine and esterification agents. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3-fluorophenyl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(3-fluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group and fluorophenyl group play crucial roles in its binding to enzymes or receptors, leading to inhibition or activation of specific biological processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-3-(3-fluorophenyl)butanoate is unique due to its specific substitution pattern and the presence of both an amino group and a fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl 3-amino-3-(3-fluorophenyl)butanoate is a synthetic organic compound with a notable structure that includes an amino group and a fluorinated phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology related to neurological pathways.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈FNO₂
  • Molecular Weight : Approximately 211.23 g/mol
  • Structural Features :
    • An amino group that facilitates hydrogen bonding.
    • A fluorophenyl moiety that enhances hydrophobic interactions.

The unique positioning of the fluorine atom on the phenyl ring contributes to its reactivity and interaction with biological targets, differentiating it from other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's ability to modulate receptor activity indicates potential therapeutic applications, particularly in treating neurological disorders. The amino group can form hydrogen bonds with active sites on proteins, while the fluorinated phenyl group can enhance binding through hydrophobic interactions.

Neuropharmacological Effects

Recent studies have indicated that this compound may exhibit significant effects on neurotransmitter systems, which are crucial for various neurological functions. The following activities have been documented:

  • Antidepressant Activity : Some derivatives of this compound have shown promise in modulating neurotransmitter levels, which could be beneficial in treating depression.
  • Neuroprotective Effects : Research suggests that the compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

In Vitro and In Vivo Studies

A variety of studies have assessed the biological efficacy of this compound:

  • GABA Transporter Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit GABA uptake in mouse GAT subtypes, suggesting potential applications in managing neuropathic pain .
  • Antinociceptive Properties : In vivo experiments showed that certain derivatives exhibited antinociceptive effects in rodent models of neuropathic pain without inducing motor deficits, indicating a favorable safety profile .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Properties
This compoundAmino group, Fluorophenyl ringAntidepressant, NeuroprotectiveModulates neurotransmitter systems
Methyl (2S)-2-amino-3-(4-fluorophenyl)propanoatePropanoate backboneCholinesterase inhibitionVarying chiral configuration
Methyl (3R)-3-amino-4-(2,4-difluorophenyl)butanoateDifluorophenyl groupPotential anti-inflammatoryDifferent interaction profiles

Future Directions in Research

Despite promising findings, further research is necessary to fully elucidate the specific mechanisms of action and therapeutic potential of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with various receptors and enzymes.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects for potential therapeutic uses.

Properties

IUPAC Name

methyl 3-amino-3-(3-fluorophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-11(13,7-10(14)15-2)8-4-3-5-9(12)6-8/h3-6H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDJDTWVPFZLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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